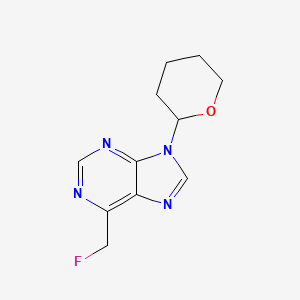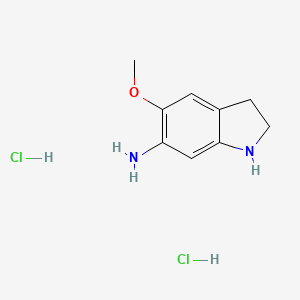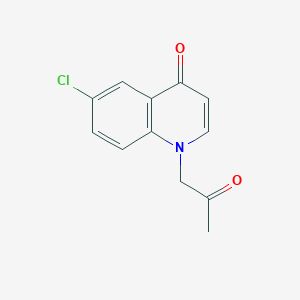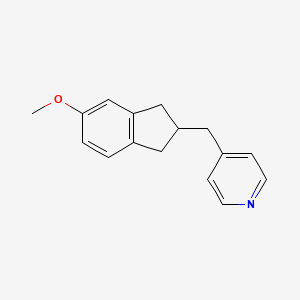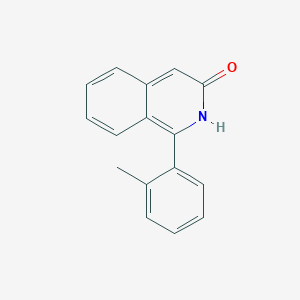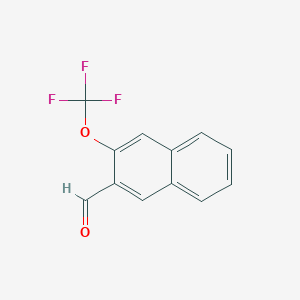
3-(Trifluoromethoxy)-2-naphthaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethoxy)-2-naphthaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthaldehyde core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The trifluoromethoxy group imparts distinct physicochemical properties, making it valuable in pharmaceutical and agrochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group under controlled conditions . The reaction often requires the presence of a catalyst and specific reaction conditions, such as elevated temperatures and inert atmospheres, to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of 3-(Trifluoromethoxy)-2-naphthaldehyde may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize throughput and minimize waste . The choice of reagents and catalysts is crucial in industrial settings to ensure the reproducibility and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethoxy)-2-naphthaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthaldehyde derivatives.
Scientific Research Applications
3-(Trifluoromethoxy)-2-naphthaldehyde finds applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)-2-naphthaldehyde is primarily influenced by the presence of the trifluoromethoxy group, which enhances its lipophilicity and stability . This compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)benzaldehyde: Similar structure but with a benzene ring instead of a naphthalene ring.
2-(Trifluoromethoxy)benzaldehyde: Another isomer with the trifluoromethoxy group in a different position on the benzene ring.
Uniqueness
3-(Trifluoromethoxy)-2-naphthaldehyde is unique due to the combination of the naphthaldehyde core and the trifluoromethoxy group, which imparts distinct physicochemical properties.
Properties
Molecular Formula |
C12H7F3O2 |
|---|---|
Molecular Weight |
240.18 g/mol |
IUPAC Name |
3-(trifluoromethoxy)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)17-11-6-9-4-2-1-3-8(9)5-10(11)7-16/h1-7H |
InChI Key |
NICYFBACVZUBPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


